CAY10721

Descripción general

Descripción

CAY10721 es un compuesto químico conocido por su función como inhibidor de la sirtuina 3 (SIRT3), una histona desacetilasa de clase III. La sirtuina 3 está involucrada en la regulación de la función mitocondrial y el metabolismo energético. La inhibición de la sirtuina 3 por this compound se ha asociado con diversas aplicaciones terapéuticas, particularmente en el contexto de la investigación del cáncer .

Aplicaciones Científicas De Investigación

CAY10721 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la sirtuina 3 y sus efectos sobre la función mitocondrial.

Biología: Investigado por su papel en la regulación del metabolismo celular y la homeostasis energética.

Medicina: Explorado como un agente terapéutico potencial para el tratamiento del cáncer, particularmente en el carcinoma de células escamosas oral y el cáncer de mama con afectación ganglionar. La capacidad del compuesto para sensibilizar las células cancerosas a la radiación y la quimioterapia lo convierte en un candidato prometedor para terapias combinadas.

Industria: Aplicaciones potenciales en el desarrollo de nuevos medicamentos dirigidos a la disfunción mitocondrial y los trastornos metabólicos .

Mecanismo De Acción

CAY10721 ejerce sus efectos inhibiendo la sirtuina 3, una histona desacetilasa de clase III. La sirtuina 3 está involucrada en la desacetilación de diversas proteínas mitocondriales, lo que regula su actividad y estabilidad. Al inhibir la sirtuina 3, this compound interrumpe la función mitocondrial y el metabolismo energético, lo que lleva a la sensibilización de las células cancerosas a la radiación y la quimioterapia. Los objetivos moleculares de this compound incluyen enzimas y proteínas clave involucradas en la respiración mitocondrial y la respuesta al estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

CAY10721 interacts with the enzyme SIRT3, inhibiting its function by up to 39% at a concentration of 200 μM . SIRT3 is a histone deacetylase (HDAC) that plays a crucial role in regulating the structure and function of proteins .

Cellular Effects

The inhibition of SIRT3 by this compound has been associated with significant cellular effects. Specifically, the upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Conversely, the down-regulation of SIRT3, facilitated by this compound, inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the SIRT3 enzyme and inhibiting its function . This interaction leads to a decrease in the deacetylation activity of SIRT3, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role as a SIRT3 inhibitor, it can be inferred that its effects may vary over time depending on the stability of the compound, the duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied . It is generally understood that the impact of a compound can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a SIRT3 inhibitor, it is likely that it interacts with enzymes and cofactors within the metabolic pathways regulated by SIRT3 .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties and its role as a SIRT3 inhibitor, it is likely that it localizes to the areas of the cell where SIRT3 is typically found .

Métodos De Preparación

La ruta sintética para CAY10721 involucra varios pasos, comenzando con la preparación del núcleo de benzofuro[3,2-d]pirimidina. Este núcleo se funcionaliza luego con un grupo tiol y posteriormente se acopla con N-(3-hidroxifenil)acetamida para formar el producto final. Las condiciones de reacción generalmente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y dimetilformamida (DMF), con temperaturas de reacción mantenidas a niveles moderados para asegurar rendimientos óptimos .

Los métodos de producción industrial para this compound no están bien documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

CAY10721 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo tiol a un sulfuro o un anión tiolato.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Comparación Con Compuestos Similares

CAY10721 es único en su inhibición específica de la sirtuina 3. Los compuestos similares incluyen:

Sirtinol: Otro inhibidor de sirtuinas, pero con actividad más amplia contra múltiples isoformas de sirtuinas.

EX-527: Un inhibidor selectivo de la sirtuina 1, utilizado en la investigación para estudiar el papel de la sirtuina 1 en los procesos celulares.

Tenovin-6: Inhibe tanto la sirtuina 1 como la sirtuina 2, con aplicaciones en la investigación del cáncer.

En comparación con estos compuestos, la selectividad de this compound para la sirtuina 3 la hace particularmente valiosa para estudiar las funciones específicas de la sirtuina 3 en la función mitocondrial y la biología del cáncer .

Propiedades

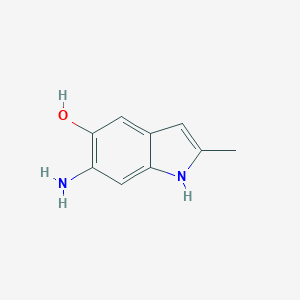

IUPAC Name |

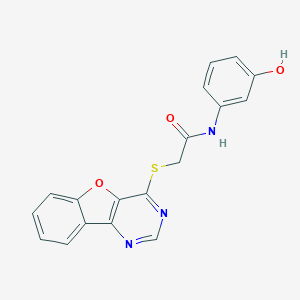

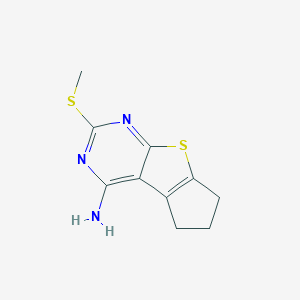

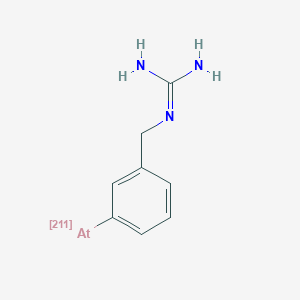

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJUSSVHKICFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)